molecular formula C19H16N2O5S2 B2592090 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896342-38-4

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2592090
CAS No.: 896342-38-4
M. Wt: 416.47
InChI Key: ILFSXTUWCVLRDG-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H16N2O5S2 and its molecular weight is 416.47. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Applications

Compounds containing the N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide moiety have shown potent antibacterial and antimicrobial properties. For instance, N-substituted sulfonamides with a benzodioxane moiety were synthesized and found to exhibit significant antibacterial activity against various Gram-negative and Gram-positive strains (Abbasi et al., 2016). Moreover, a variety of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds were synthesized and evaluated for antimicrobial activity, showing significant antibacterial and antifungal activities (Raval et al., 2012).

Enzyme Inhibition and Potential Therapeutic Applications

The enzyme inhibitory potential of these compounds has been explored in various studies. Some synthesized compounds containing the benzodioxane and acetamide moieties showed substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, suggesting potential therapeutic applications (Abbasi et al., 2019). Additionally, a series of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety were synthesized and found to be good inhibitors of enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, further supporting their potential in therapeutic interventions (Irshad et al., 2016).

Anticancer Activity

Compounds related to this chemical structure have also been investigated for their anticancer properties. For example, indapamide derivatives demonstrated proapoptotic activity on melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015). Furthermore, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and synthesized, exhibiting moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-28(23,24)14-5-2-12(3-6-14)18(22)21-19-20-15(11-27-19)13-4-7-16-17(10-13)26-9-8-25-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFSXTUWCVLRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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